molecular formula C12H12N4 B1483209 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098079-03-7

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1483209
CAS No.: 2098079-03-7
M. Wt: 212.25 g/mol
InChI Key: YELHXOQOHPCMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile is a chemical compound offered for research and development purposes. It belongs to a class of heterocyclic compounds featuring a pyrazole core linked to a pyridine ring, a structural motif frequently explored in medicinal chemistry and drug discovery. Compounds with this scaffold have demonstrated significant research value as key intermediates in organic synthesis and as potential bioactive molecules . The acetonitrile functional group enhances its utility as a versatile building block for the synthesis of more complex chemical entities, such as carboxylic acids, esters, and heterocyclic amides . Research into analogous pyrazolyl-pyridine compounds has shown their potential in modulating various biological targets. For instance, some related structures are investigated as inhibitors of protein kinases, including TGF-β receptor type-1 (ALK-5) for anti-fibrotic and anti-cancer research , and others are explored in the context of neurological disorders like Parkinson's disease through LRRK2 inhibition . The presence of the pyridin-4-yl group is a common feature in ligands designed to interact with enzymatic active sites. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-16-9-11(3-6-13)12(15-16)10-4-7-14-8-5-10/h4-5,7-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELHXOQOHPCMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework comprising a pyrazole ring, a pyridine moiety, and an acetonitrile functional group, which collectively contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3C_{12}H_{13}N_3, with a molecular weight of approximately 215.25 g/mol. The compound's structure can be depicted as follows:

Property Value
Molecular FormulaC12H13N3C_{12}H_{13}N_3
Molecular Weight215.25 g/mol
CAS Number2097986-59-7

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:

1. Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds containing the pyrazole nucleus have shown effectiveness against various bacterial strains such as E. coli and S. aureus. Specific studies report minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain derivatives, indicating potent antibacterial activity .

2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been identified as selective inhibitors of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Some derivatives have demonstrated superior anti-inflammatory activities compared to standard drugs like celecoxib .

3. Anticancer Activity
Emerging studies suggest that pyrazole-based compounds may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammation and cancer progression. For instance, the compound may inhibit enzyme activity by binding to the active site or modulating receptor functions, leading to altered cellular signaling pathways .

Case Studies

Several studies highlight the efficacy of pyrazole derivatives in various biological contexts:

Study 1: Antimicrobial Efficacy
A study assessed a series of novel pyrazole derivatives against E. coli and S. aureus. The results indicated that specific substitutions on the pyrazole ring significantly enhanced antimicrobial activity, with some compounds achieving MIC values as low as 0.0039 mg/mL .

Study 2: Anti-inflammatory Effects
In another investigation, pyrazole derivatives were tested for their COX-inhibitory activities. Compounds demonstrated significant edema inhibition percentages compared to celecoxib, suggesting their potential as effective anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds containing the pyrazole and pyridine moieties exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of pyrazole-pyridine compounds can effectively target specific cancer pathways, leading to reduced cell proliferation in various cancer types .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Agrochemicals

3. Pesticide Development
The structural characteristics of this compound make it a valuable lead compound in the development of novel pesticides. Its ability to act as a plant growth regulator has been explored, with findings suggesting that it can enhance crop yield while providing resistance against pests and diseases .

Materials Science

4. Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are being studied for their potential applications in catalysis and materials science. The ability to modify the electronic properties of these complexes opens avenues for their use in sensors and electronic devices .

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agentsInhibits tumor growth; induces apoptosis
Antimicrobial agentsEffective against various bacterial strains
AgrochemicalsPesticide developmentEnhances crop yield; pest resistance
Materials ScienceCoordination chemistryForms complexes with transition metals; potential catalysts

Case Studies

Case Study 1: Anticancer Research
A comprehensive study published in a peer-reviewed journal examined the efficacy of pyrazole-pyridine derivatives, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a promising avenue for drug development targeting specific cancer types.

Case Study 2: Agricultural Application
Another study focused on the application of this compound as a pesticide. Field trials demonstrated that crops treated with formulations containing this compound showed improved growth rates and reduced incidence of disease compared to untreated controls.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties of analogous compounds:

Compound Name Substituents (N1/C3) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Ethyl / Pyridin-4-yl C12H12N4 ~212.26* Balanced lipophilicity, pyridine moiety Inferred
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile Isopropyl / Pyridin-4-yl C13H14N4 226.29 Bulkier N1 group, positional isomer
2-(1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile Propargyl / Pyridin-4-yl C13H10N4 210.25 Linear alkyne chain, planar structure
(1,3-Diphenyl-1H-pyrazol-4-yl)-acetonitrile Phenyl / Phenyl C16H13N3 259.31 Enhanced aromaticity, no pyridine
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile Methyl / H C6H7N3 121.14 Minimal steric hindrance, simpler structure
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile H / Trifluoromethyl C6H4F3N3 175.11 Electron-withdrawing CF3 group

*Calculated based on formula C12H12N4 (12×12 + 12×1 + 4×14 ≈ 212).

Key Observations:

  • N1 Substituents: The ethyl group in the target compound provides moderate steric bulk compared to isopropyl (larger) or propargyl (linear, π-conjugated) groups. This may affect solubility and binding interactions in biological systems .
  • Molecular Weight: The target compound falls mid-range, suggesting intermediate lipophilicity compared to lighter (e.g., methyl derivative) or heavier (diphenyl analog) compounds.

Preparation Methods

Pyrazole Core Construction via Cyclization

A widely used approach to synthesize pyrazole derivatives involves the cyclization of hydrazine hydrate with nitrile or ester intermediates under controlled conditions:

  • Sonication Method for Pyrazole Synthesis : A recent method involves converting carboxylic acids to esters, followed by reaction with sodium hydride in toluene to form oxonitriles. Subsequent cyclization with hydrazine hydrate under sonication yields pyrazole derivatives efficiently within 1–2 hours, enhancing yield and reducing reaction time compared to conventional reflux methods.

Preparation of Pyridin-4-yl Acetonitrile Intermediates

The pyridin-4-yl acetonitrile moiety can be prepared via esterification and subsequent conversion steps:

  • Starting from 4-chloropyridine hydrochloride, ethyl 2-cyano-2-(pyridin-4-yl)acetate is synthesized by heating at 60–90 °C for 120–180 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, aqueous workup with ethyl acetate extraction and drying yields the ester intermediate in high yields (up to 89.8%).

  • Representative data from multiple embodiments show consistent yields and purity, with ^1H NMR confirming the structure (signals at δ 4.136 ppm for methylene protons adjacent to the nitrile and aromatic proton signals between δ 7.086–8.396 ppm).

Embodiment Temperature (°C) Reaction Time (min) Yield (%) Key ^1H NMR Signals (ppm)
1 60 170 87.5 4.136 (s, 2H), 7.086–7.101 (d, 2H), 8.257–8.396 (d, 2H)
2 80 160 89.8 Same as above
5 70 170 78.2 Same as above

Functionalization of Pyrazole with Pyridin-4-yl Group

  • The coupling of pyrazole intermediates with pyridine derivatives is often performed under basic conditions with potassium carbonate and catalytic potassium iodide to facilitate nucleophilic substitution or cross-coupling reactions, yielding the target substituted pyrazole.

  • Palladium-catalyzed cross-coupling methods (e.g., Suzuki coupling) are also employed for arylation at the pyrazole 3-position, using arylboronic acids and bromopyrazole derivatives under inert atmosphere with dry solvents.

Introduction of the Acetonitrile Group

  • The acetonitrile moiety is introduced either by alkylation of the pyrazole ring with a suitable acetonitrile-containing electrophile or by using nitrile solvents/reactants in the presence of chlorinating or oxidizing agents.

  • For example, chlorination of pyrazolidine carboxylates with phosphoryl chloride in acetonitrile solvent at 25–100 °C, followed by oxidation with manganese(IV) oxide, yields chloro-substituted pyrazoles that can be further converted to nitrile derivatives.

Detailed Reaction Conditions and Intermediates

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification of pyridine 4-chloropyridine hydrochloride, ethanol, acid 60–90 °C 120–180 min 78–90 TLC monitored; aqueous extraction and drying
Cyclization to pyrazole Oxonitrile intermediate, hydrazine hydrate, sonication Ambient to 60 °C 1–2 hours High Sonication accelerates reaction
Chlorination of pyrazolidine Phosphoryl chloride, acetonitrile solvent 25–100 °C 2 hours Moderate Chlorinating reagent excess used
Oxidation to pyrazole Manganese(IV) oxide, acetonitrile ~60 °C Until complete Moderate Followed by isolation and purification
Coupling with pyridine K2CO3, KI catalyst, arylboronic acid, Pd catalyst Ambient to reflux Variable Good Cross-coupling under inert atmosphere

Research Findings and Analytical Data

  • The synthetic intermediates and final compounds are characterized by ^1H and ^13C NMR spectroscopy, confirming the presence of key functional groups and substitution patterns.

  • For example, the acetonitrile methylene protons appear as singlets around δ 4.1 ppm, while aromatic protons of the pyridine ring resonate between δ 7.0 and 8.4 ppm.

  • Structural analysis via X-ray crystallography of related pyrazole derivatives confirms the trans configuration of substituents and the integrity of the heterocyclic core.

  • Reaction yields are consistently high when using optimized temperatures and reaction times, with purification achieved by standard extraction and drying techniques.

Summary Table of Preparation Methods

Preparation Stage Method/Technique Key Reagents Conditions Yield Range (%) Reference
Pyridin-4-yl acetonitrile Esterification and hydrolysis 4-chloropyridine HCl, ethanol, Na2SO4 60–90 °C, 120–180 min 78–90
Pyrazole ring formation Cyclization via sonication Oxonitrile, hydrazine hydrate Ambient to 60 °C, 1–2 h High
Chlorination and oxidation Phosphoryl chloride, MnO2 25–100 °C, 2 h (chlorination), ~60 °C (oxidation) Moderate
Coupling with pyridine Pd-catalyzed cross-coupling Arylboronic acids, K2CO3, KI Ambient to reflux, inert atmosphere Good

Q & A

Q. What are the recommended synthetic routes for 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. A common approach is cyclocondensation of hydrazine derivatives with β-ketonitriles, followed by functionalization at the pyrazole positions. For example:

Pyrazole Formation : Use 1-ethylhydrazine and a substituted diketone to form the 1-ethylpyrazole scaffold.

Pyridinyl Substitution : Introduce the pyridin-4-yl group via Suzuki-Miyaura cross-coupling, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., 80–100°C, inert atmosphere) .

Acetonitrile Functionalization : Attach the acetonitrile group through nucleophilic substitution or cyanation reactions.

  • Yield Optimization : Monitor reaction progress via TLC/HPLC. Use high-purity reagents, and consider microwave-assisted synthesis to reduce reaction time. Purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., pyridin-4-yl protons appear as a doublet near δ 8.5 ppm due to para-substitution) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve 3D structure and confirm regiochemistry of substituents. For example, similar pyrazole-pyridine hybrids have been analyzed using single-crystal diffraction (R factor < 0.05) .
  • FTIR : Identify nitrile stretching (~2250 cm⁻¹) and pyridine ring vibrations .

Advanced Research Questions

Q. How does the electronic nature of the pyridin-4-yl substituent influence reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer : The pyridin-4-yl group acts as an electron-withdrawing substituent, polarizing the pyrazole ring and directing electrophilic attacks to specific positions. For cross-coupling (e.g., Heck or Sonogashira reactions):
  • Electronic Effects : Pyridinyl’s electron-deficient nature enhances oxidative addition in Pd-catalyzed reactions.
  • Steric Considerations : The planar pyridine ring minimizes steric hindrance, favoring meta/para selectivity in subsequent reactions.
    Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What experimental strategies are recommended for assessing this compound’s potential as a kinase inhibitor in medicinal chemistry?

  • Methodological Answer :
  • In Silico Screening : Use molecular docking (AutoDock, Schrödinger) to predict binding affinity with kinase ATP-binding pockets. Compare with known inhibitors (e.g., Baricitinib analogs) .
  • Enzyme Assays : Conduct in vitro kinase inhibition assays (e.g., ADP-Glo™) at varying concentrations (1–100 µM). Include positive controls (e.g., Staurosporine).
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified pyridinyl or acetonitrile groups to evaluate potency and selectivity .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration < 1%), pH, and cell line passage number.
  • Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations to ensure reproducibility.
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, identifying outliers due to assay sensitivity or impurity interference .

Q. What methodologies are suitable for evaluating environmental stability and ecotoxicological impacts of this compound?

  • Methodological Answer :
  • Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions, monitoring degradation via LC-MS .
  • Aquatic Toxicity : Use Daphnia magna or zebrafish embryo assays (OECD guidelines) to assess acute/chronic effects.
  • Bioaccumulation Potential : Calculate logP (e.g., using ChemAxon) to predict partitioning in biotic/abiotic systems .

Research Gaps and Novel Applications

Q. How can computational chemistry be leveraged to predict novel applications of this compound in materials science?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with polymers or metal-organic frameworks (MOFs) to assess potential as a ligand or sensor.
  • Charge-Transport Properties : Calculate HOMO-LUMO gaps (Gaussian 09) to evaluate suitability in organic electronics .

Q. What strategies are recommended for resolving synthetic challenges in scaling up this compound for preclinical studies?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer and reduce side reactions.
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.